molecular formula C15H11BrN2O2S B2478909 3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312591-17-6

3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2478909
CAS RN: 312591-17-6
M. Wt: 363.23
InChI Key: ZRZMFUFCFMSTRX-UHFFFAOYSA-N
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Description

“3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound . The molecular formula of this compound is C14H12BrNO2 .


Molecular Structure Analysis

The molecular structure of “3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” can be represented by the molecular formula C14H12BrNO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is 306.155 .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Activity

Benzothiazole derivatives, including compounds like 3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, have been identified as significant moieties in medicinal chemistry due to their diverse pharmacological activities. These activities range from antiviral and antimicrobial to anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The structural uniqueness of benzothiazole allows for various biological activities with minimal toxic effects, highlighting its potential in drug development (Bhat & Belagali, 2020); (Sumit, Kumar, & Mishra, 2020).

Structural Modifications and Therapeutic Potential

Recent research has focused on the structural modification of benzothiazole derivatives to enhance their therapeutic potential. These modifications aim to develop new antitumor agents, showcasing the versatility of benzothiazole scaffolds in the development of chemotherapeutics. The ongoing exploration into benzothiazole and its derivatives underscores their importance in drug discovery and development, particularly in cancer chemotherapy (Ahmed, Hussaini Syed, & Malik Mohammed, 2015); (Ahmed et al., 2012).

Role in Autophagy-Related Proteins and Malaria Research

The study of autophagy-related proteins in Plasmodium falciparum, the causative agent of malaria, has highlighted potential new targets for antimalarial drug design. Compounds related to benzothiazole, such as 3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, could play a role in inhibiting protein-protein interactions essential for the parasite's autophagy process, offering a novel approach to antimalarial therapy (Usman et al., 2023).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives have shown considerable promise as antimicrobial and antiviral agents. The ability of these compounds to exhibit a broad spectrum of activity against various microorganisms and viruses makes them attractive candidates for the development of new antimicrobial and antiviral drugs. This includes their potential application in combating multi-drug resistant pathogens and emerging health threats like COVID-19 (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

properties

IUPAC Name

3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-20-11-6-3-7-12-13(11)17-15(21-12)18-14(19)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZMFUFCFMSTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

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